Cas no 2097922-24-0 (3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride)

3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride
- (4-ethylphenyl)-[4-(4-ethylpiperazin-1-yl)-6-methoxyquinolin-3-yl]methanone;hydrochloride
- F6548-2301
- AKOS032466806
- 2097922-24-0
-
- Inchi: 1S/C25H29N3O2.ClH/c1-4-18-6-8-19(9-7-18)25(29)22-17-26-23-11-10-20(30-3)16-21(23)24(22)28-14-12-27(5-2)13-15-28;/h6-11,16-17H,4-5,12-15H2,1-3H3;1H
- InChI Key: XWZDQUFRYDVNHQ-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC2C(C=1)=C(C(C(C1C=CC(CC)=CC=1)=O)=CN=2)N1CCN(CC)CC1
Computed Properties
- Exact Mass: 439.2026549g/mol
- Monoisotopic Mass: 439.2026549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 555
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.7Ų
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-2301-20μmol |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-2301-2mg |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-2301-15mg |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6548-2301-25mg |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6548-2301-40mg |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6548-2301-3mg |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-2301-5mg |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-2301-20mg |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6548-2301-10μmol |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-2301-50mg |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride |
2097922-24-0 | 50mg |
$160.0 | 2023-09-08 |
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride Related Literature
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride
Introduction to 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride (CAS No. 2097922-24-0)
3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2097922-24-0, is a meticulously designed heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of an ethylpiperazine moiety and a methoxy substituent, contribute to its unique pharmacological profile, making it a promising candidate for further exploration in drug discovery.
The 3-(4-ethylbenzoyl) part of the molecule introduces a benzoyl group linked to the third carbon of the quinoline ring, which can influence both the electronic properties and the solubility characteristics of the compound. This structural arrangement is often strategically employed to enhance binding affinity to biological targets, a key consideration in the development of novel therapeutic agents. The combination of these structural elements suggests potential interactions with enzymes or receptors involved in various physiological pathways, warranting further investigation.
In recent years, quinoline derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in treating a variety of conditions, including infectious diseases, cancer, and neurological disorders. The specific modifications present in 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride may confer unique advantages over parent compounds, such as improved metabolic stability, enhanced bioavailability, or reduced toxicity. Such attributes are critical for the successful translation of preclinical findings into clinical applications.
The hydrochloride salt form of this compound is particularly noteworthy, as it often improves the compound's solubility and pharmacokinetic properties. This formulation can be crucial for achieving optimal drug delivery and therapeutic efficacy. Additionally, the presence of both ethyl groups on the piperazine ring may influence the compound's ability to cross biological membranes, a factor that is frequently optimized in drug design.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates like 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride. These methodologies allow researchers to predict potential interactions between the compound and biological targets with remarkable accuracy, thereby streamlining the drug discovery pipeline. Furthermore, molecular dynamics simulations and quantum mechanical calculations can provide insights into the compound's conformational flexibility and binding modes, which are essential for rational drug design.
The quinoline scaffold itself has a rich history in medicinal chemistry, with several FDA-approved drugs featuring this core structure. For instance, chloroquine and hydroxychloroquine have been extensively used for their antimalarial properties, while other derivatives have shown activity against bacterial infections and cancer cell lines. The structural diversity within this class of compounds underscores their versatility and therapeutic potential. The introduction of novel substituents, such as those present in 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride, opens up new avenues for exploration and innovation.
In terms of synthetic chemistry, the preparation of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies may include Friedel-Crafts acylation to introduce the benzoyl group, nucleophilic substitution to incorporate the piperazine moiety, and functional group transformations to achieve the methoxy substitution on the quinoline ring. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions may also be employed to construct complex molecular frameworks efficiently.
The pharmacological evaluation of 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride is currently underway in several research laboratories. Preliminary studies suggest that this compound exhibits notable activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, its interaction with neurotransmitter receptors has been explored, indicating potential applications in treating neurological disorders. These early findings are encouraging and warrant further investigation into its mechanism of action and therapeutic relevance.
One particularly exciting aspect of this research is the potential for structure-based drug design (SBDD). By leveraging high-resolution structural information obtained from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, researchers can refine the structure of 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride to improve its binding affinity and selectivity. SBDD allows for targeted modifications based on detailed understanding of molecular interactions at the atomic level, which can significantly enhance drug efficacy while minimizing side effects.
The role of computational tools in modern drug discovery cannot be overstated. Software packages such as Schrödinger Suite or MOE (Molecular Operating Environment) are commonly used to model molecular interactions and predict binding affinities. These tools enable virtual screening of large libraries of compounds to identify promising candidates like 3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-y l)-6-methoxyquinoline hydrochloride before experimental validation. Such integrative approaches combine experimental expertise with computational power to accelerate the drug development process effectively.
Ethical considerations are also paramount in pharmaceutical research involving compounds like 3-(4 - ethylbenzoyl ) - 4 - ( 4 - ethyl piperazin - 1 - y l ) - 6 - meth oxyquinoline hydrochlor ide . Ensuring responsible conduct throughout clinical trials and preclinical studies is essential for upholding scientific integrity and patient safety. Regulatory agencies such as the FDA provide stringent guidelines to oversee these processes, ensuring that new drugs meet rigorous standards before being approved for human use.
The future prospects for 3-( 4 - ethylbenzoyl ) - 4 - ( 4 - ethyl piperazin - 1 - y l ) - 6 - meth oxyquinoline hydrochlor ide are bright given its intriguing pharmacological profile and structural features. Further research is needed to elucidate its full therapeutic potential across various disease indications. Collaborative efforts between academic institutions , pharmaceutical companies , and regulatory bodies will be instrumental in advancing this compound from benchside discoveries to viable therapeutic options for patients worldwide.
2097922-24-0 (3-(4-ethylbenzoyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline hydrochloride) Related Products
- 2680695-88-7(3-(3,3-difluorocyclobutyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 2877645-52-6(6-fluoro-2-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]-1,3-benzothiazole)
- 89533-39-1(N-(6-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide)
- 1203081-58-6(1-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-(thiophen-2-yl)methylurea)
- 2228208-25-9(1-fluoro-3-methylbut-3-en-2-ol)
- 69626-75-1(Benzofuran, 2-iodo-)
- 1518885-18-1(3-(PYRIDIN-4-YL)AZETIDIN-3-OL)
- 2680813-15-2(5-acetamido-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid)
- 2418711-05-2(tert-butyl 4-3-(methoxycarbonyl)-2,4,6-trimethyl-5-sulfanylphenylpiperazine-1-carboxylate)
- 58119-51-0(4-4-(Trifluoromethoxy)phenoxyaniline)




